
2-(2-Phenylacetamido)ethyl 3-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Phenylacetamido)ethyl 3-oxobutanoate is an organic compound that belongs to the class of esters It is a derivative of ethyl acetoacetate and phenylacetamide, featuring both ester and amide functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylacetamido)ethyl 3-oxobutanoate typically involves the reaction of ethyl acetoacetate with phenylacetamide. The process can be summarized as follows:
Formation of Enolate Ion: Ethyl acetoacetate is treated with a base such as sodium ethoxide to form the enolate ion.
Nucleophilic Addition: The enolate ion then undergoes nucleophilic addition to phenylacetamide, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent, to maximize yield and purity.
化学反应分析
Types of Reactions
2-(2-Phenylacetamido)ethyl 3-oxobutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Phenylacetic acid and ethyl 3-hydroxybutanoate.
Reduction: 2-(2-Phenylacetamido)ethyl 3-hydroxybutanoate.
Substitution: Various substituted amides or esters depending on the nucleophile used.
科学研究应用
2-(2-Phenylacetamido)ethyl 3-oxobutanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Biological Studies: It can be used in studies involving enzyme interactions and metabolic pathways.
作用机制
The mechanism of action of 2-(2-Phenylacetamido)ethyl 3-oxobutanoate involves its interaction with various molecular targets. The ester and amide groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact mechanism would depend on the specific application and target.
相似化合物的比较
Similar Compounds
Ethyl Acetoacetate: A precursor in the synthesis of 2-(2-Phenylacetamido)ethyl 3-oxobutanoate, known for its use in organic synthesis.
Phenylacetamide: Another precursor, commonly used in the synthesis of pharmaceuticals.
Uniqueness
This compound is unique due to the presence of both ester and amide functional groups, which confer distinct reactivity and potential biological activity. This dual functionality makes it a versatile compound in various chemical and biological applications.
属性
分子式 |
C14H17NO4 |
|---|---|
分子量 |
263.29 g/mol |
IUPAC 名称 |
2-[(2-phenylacetyl)amino]ethyl 3-oxobutanoate |
InChI |
InChI=1S/C14H17NO4/c1-11(16)9-14(18)19-8-7-15-13(17)10-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,15,17) |
InChI 键 |
RKOATBUNISXBIT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC(=O)OCCNC(=O)CC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



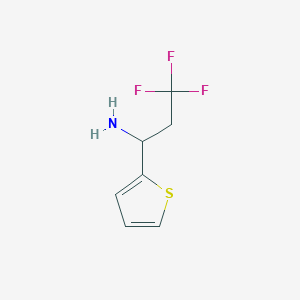

![2-((10R,13S,17S)-10,13-Dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl4-bromobenzenesulfonate](/img/structure/B13154603.png)
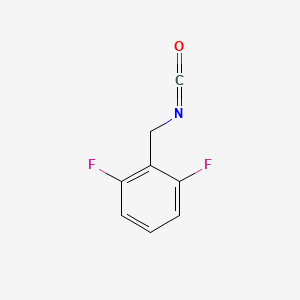
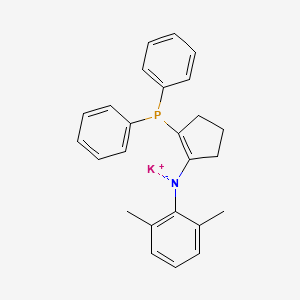
![3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}pyrrolidin-2-one](/img/structure/B13154617.png)
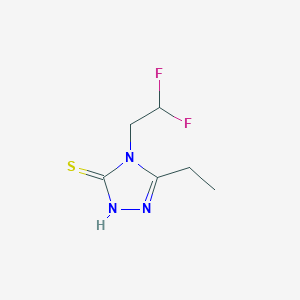
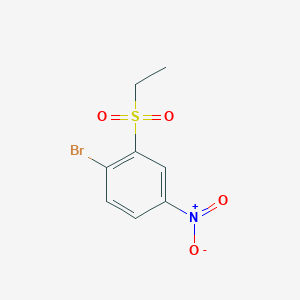
![7-(2-Furyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid](/img/structure/B13154670.png)
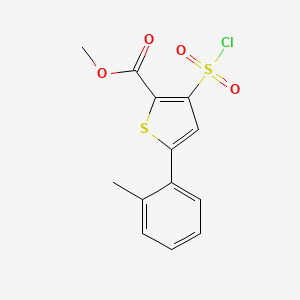
![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13154673.png)
![tert-Butyl 3-[4-(trifluoromethyl)pyrimidin-2-yl]azetidine-1-carboxylate](/img/structure/B13154674.png)
![3-(cyclopentyloxy)-4-methoxybenzaldehyde O-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]oxime](/img/structure/B13154680.png)
